1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea
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Overview
Description
- The oxan-4-yl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the oxan-4-yl moiety.
- Example: Reaction of the bicyclic core with an oxan-4-yl halide under basic conditions.
Attachment of the Urea Group:
- The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or a carbamoyl chloride.
- Example: Reaction of the intermediate with 4-ethoxyphenyl isocyanate under mild conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea typically involves multiple steps:
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Formation of the Bicyclic Core:
- The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal or catalytic conditions to form the bicyclic structure.
- Example: Cycloaddition of a suitable diene with a dienophile in the presence of a Lewis acid catalyst.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or oxan-4-yl groups, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of new functional groups like halides, nitro groups, or alkyl groups.
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation, depending on its specific biological activity.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea: Similar structure with a methoxy group instead of an ethoxy group.
1-(4-Chlorophenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea: Contains a chloro group instead of an ethoxy group.
1-(4-Nitrophenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea: Contains a nitro group instead of an ethoxy group.
Uniqueness: 1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. The ethoxy group can influence the compound’s lipophilicity, electronic properties, and overall reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-2-27-20-7-3-15(4-8-20)22-21(25)23-16-13-18-5-6-19(14-16)24(18)17-9-11-26-12-10-17/h3-4,7-8,16-19H,2,5-6,9-14H2,1H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNCLYJVILWRGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2CC3CCC(C2)N3C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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